molecular formula C18H13N5 B255757 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Número de catálogo B255757
Peso molecular: 299.3 g/mol
Clave InChI: LNWABEAQVRQKQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.

Mecanismo De Acción

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile targets the TCA cycle, which is a series of enzymatic reactions that occur in the mitochondria of cells and is essential for the production of ATP, the energy currency of the cell. Cancer cells have an altered metabolism that relies heavily on the TCA cycle for energy production, making it an attractive target for anticancer therapy. 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for the cycle to function properly. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration, and enhances the effectiveness of other anticancer agents such as gemcitabine and cisplatin. In addition, 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is that it selectively targets cancer cells while sparing normal cells, which reduces the risk of toxicity. It has also been shown to enhance the effectiveness of other anticancer agents, which may lead to better treatment outcomes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer. In addition, more research is needed to determine the optimal dosage and treatment schedule.

Direcciones Futuras

There are several future directions for research on 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of interest is the development of combination therapies that include 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile and other anticancer agents. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Additionally, more research is needed to understand the mechanism of action and the optimal dosage and treatment schedule for 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Finally, clinical trials are needed to determine the safety and efficacy of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in humans.

Métodos De Síntesis

The synthesis of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves a multi-step process that includes the reaction of 2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile with imidazole in the presence of a catalyst. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its anticancer properties in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. It has been shown to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer therapy.

Propiedades

Nombre del producto

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Fórmula molecular

C18H13N5

Peso molecular

299.3 g/mol

Nombre IUPAC

16-imidazol-1-yl-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C18H13N5/c19-10-14-12-4-3-5-13(12)18(22-9-8-20-11-22)23-16-7-2-1-6-15(16)21-17(14)23/h1-2,6-9,11H,3-5H2

Clave InChI

LNWABEAQVRQKQT-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

SMILES canónico

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.